![molecular formula C23H26ClN B1672497 Fendiline hydrochloride CAS No. 13636-18-5](/img/structure/B1672497.png)
Fendiline hydrochloride
Overview
Description
Fendiline hydrochloride is the hydrochloride salt form of Fendiline . It is a coronary vasodilator which inhibits calcium function in muscle cells in excitation-contraction coupling . It has been proposed as an antiarrhythmic and antianginal agent . Fendiline is non-selective .
Synthesis Analysis
Fendiline and its analogues were resolved on a CSP based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The comparison of the chromatographic behaviors for the resolution of fendiline and its analogues indicated that the 3,3-diphenylpropyl group bonded to the secondary amino group of fendiline is important in the chiral recognition .Molecular Structure Analysis
The molecular formula of this compound is C23H25N.HCl . Its molecular weight is 351.91 . The SMILES string representation is Cl.CC(NCCC(c1ccccc1)c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
Fendiline was resolved quite well with the separation factor (α) of 1.25 and resolution (RS) of 1.55 when a mobile phase consisting of methanol–acetonitrile–trifluoroacetic acid–triethylamine at a ratio of 80/20/0.1/0.5 (v/v/v/v) was used .Physical And Chemical Properties Analysis
This compound has a molecular formula of C23H25N.HCl and a molecular weight of 351.91 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Anticryptococcal Therapy
Fendiline hydrochloride has shown potential as a drug scaffold for anticryptococcal therapy. It triggers phagosomal acidification and intracellular fungal killing in macrophages, which could be beneficial in treating Cryptococcus neoformans infections. Intracellular calcium rise upon drug treatment plays a key role in this process (Samantaray et al., 2016).
Chromatographic Analysis
This compound and its analogues have been used in chromatographic studies. Specifically, it has been used to understand the chiral recognition mechanisms in liquid chromatography (Lee & Hyun, 2014).
Enhancer of Chemotherapeutic Efficacy
In neuroblastoma treatment, co-administration of this compound enhances the chemotherapeutic efficacy of cisplatin. It induces the expression of ncRNA NDM29, leading to cell differentiation and reduction of multidrug resistance, thereby increasing susceptibility to cisplatin (Brizzolara et al., 2020).
Effects on Intracellular Calcium Movement
Studies have shown that this compound affects intracellular calcium movement in various cell types, including hepatoma, prostate cancer, and osteosarcoma cells. This is significant for understanding cell signaling and potential therapeutic applications (Cheng et al., 2001; Jan et al., 2001; Wang et al., 2001).
Vasodilator Potential
Research on 2'-hydroxy derivatives of fendiline has shown that they are potent vasodilators, more so than fendiline itself. This suggests potential applications in managing cardiovascular conditions (Wilkinson et al., 2007).
Antiviral Activity Against SARS-CoV-2
This compound was identified as one of the compounds effective in inhibiting the replication of SARS-CoV-2. It was found to block S protein-mediated cell fusion, indicating its potential as a therapeutic option for COVID-19 (Xiao et al., 2020).
Co-Administration in High-Risk Neuroblastoma
In a study, the combination of this compound with acetazolamide and cisplatin showed a significant improvement in the pharmacological approach to treating high-risk neuroblastoma, with increased cytotoxic activity and reduction of malignancy markers (Garbati et al., 2021).
Potential in Cancer Therapy
This compound enhances the cytotoxic effects of various therapeutic agents on pancreatic ductal adenocarcinoma cells by inhibiting tumor-promoting signaling events. This highlights its potential role in improving chemotherapy efficacy (Alhothali et al., 2019).
Cardiovascular Research
In cardiovascular research, this compound has been studied for its frequency- and time-dependent effects on cardiac electrical activity. This research contributes to understanding how fendiline can impact heart function (Gautam et al., 2000).
Antiprotozoal Activity
This compound demonstrated antiprotozoal activity against Leishmania infantum and Trypanosoma cruzi. This indicates its potential use in treating neglected parasitic diseases (Reimão et al., 2016).
Ophthalmic Research
Research on this compound's effects on rabbit corneal epithelial cells suggests its potential application in ophthalmic research. It induced concentration-dependent intracellular calcium increases, important for understanding cell signaling in eye tissues (Lin & Jan, 2002).
Study on Smooth Muscle Cells
This compound caused concentration-dependent increases in cytosolic free calcium levels in A10 smooth muscle cells, suggesting its potential use in studying smooth muscle physiology and pharmacology (Lo et al., 2001).
Allosteric Modulation of GABAB Receptors
Fendiline analogues have been synthesized and evaluated as positive allosteric modulators of GABAB receptors, indicating potential applications in neuroscience and pharmacology (Kerr et al., 2006).
Research on Kidney Cells
This compound's effect on Madin Darby canine kidney cells provides insights into its impact on renal physiology and potential therapeutic applications (Jan et al., 2000).
Mechanism of Action
Target of Action
Fendiline hydrochloride primarily targets the calcium channels in muscle cells . It is a coronary vasodilator that inhibits calcium function in muscle cells in excitation-contraction coupling . This means that this compound interferes with the process by which the electrical signals that cause muscle contraction are coupled with the actual contraction itself .
Mode of Action
This compound interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition of calcium function in muscle cells disrupts the excitation-contraction coupling process, which can have various effects depending on the specific type of muscle cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting calcium function in muscle cells, this compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction .
Pharmacokinetics
The pharmacokinetics of this compound reveal a slow onset of action and a long half-life . This means that it takes some time for the drug to start working after administration, but its effects can last for a long time . The drug is extensively metabolized, and only a small percentage of the administered dose is excreted via the urine and feces within five days .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal muscle cell function . By inhibiting calcium function in these cells, this compound can prevent muscle contraction, leading to its use as a coronary vasodilator .
Safety and Hazards
Future Directions
Fendiline hydrochloride has been investigated for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . The administration of fendiline might be a possible novel therapeutic approach to increase cisplatin efficacy in aggressive and poorly responsive neuroblastoma cases .
properties
IUPAC Name |
3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXWZWXCHBNOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045860 | |
Record name | Fendiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85273758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
13636-18-5 | |
Record name | Phenoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13636-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendiline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fendiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENDILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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